molecular formula C8H8N4O B2942751 1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one CAS No. 929975-51-9

1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B2942751
CAS No.: 929975-51-9
M. Wt: 176.179
InChI Key: MKHZAMWKHLTPHC-UHFFFAOYSA-N
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Description

“1-{5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}ethan-1-one” is a compound with the molecular formula C6H6N4O . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidin-7-ol class of compounds . This compound has been studied for its potential as a SARS-CoV-2 Main protease inhibitor .


Synthesis Analysis

The synthesis of this compound involves the condensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester . The reaction can be carried out in supercritical carbon dioxide in the presence of acetic acid, organic solvents, or Lewis acid (ZnCl2, TiO2, and SiO2) or inorganic additives .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for this compound is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel complexes with metallic (II) salts, leading to multidimensional complexes . It has also been used in the synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 150.1380 . Further physical and chemical properties may be found in the IR and 1H NMR spectrum .

Scientific Research Applications

Potential Inhibitors of 15-Lipoxygenase

A study synthesized derivatives related to the mentioned chemical structure and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes and lipoxins, compounds that play significant roles in inflammation and cancer. The research highlights the synthesis and biological evaluation of these compounds, indicating their potential as therapeutic agents in treating diseases associated with 15-LO activity (Asghari et al., 2016).

Antibacterial Activity

Another study focused on the synthesis, crystal structure, and antibacterial activity of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. The compound demonstrated antibacterial activity against Gram-positive and Gram-negative microbial strains, indicating its potential use in developing new antimicrobial agents (Lahmidi et al., 2019).

Solvent-Free Synthesis in Supercritical Carbon Dioxide

Research has also explored the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a related compound, in supercritical carbon dioxide under solvent-free conditions. This method represents an eco-friendly and efficient approach to synthesizing such compounds, potentially applicable in pharmaceutical manufacturing and green chemistry (Baklykov et al., 2019).

Mechanism of Action

The compound has been studied for its potential as a SARS-CoV-2 Main protease inhibitor. It is believed to act by binding to the active site stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions .

Future Directions

The compound has shown potential as a SARS-CoV-2 Main protease inhibitor, suggesting it could be further studied for potential use in the treatment of COVID-19 . Additionally, its use in the synthesis of novel complexes with metallic (II) salts suggests potential applications in the field of materials science .

Properties

IUPAC Name

1-(5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-11-10-4-12(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHZAMWKHLTPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NN=CN12)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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